molecular formula C12H24O3Si B12855839 6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one

6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one

Cat. No.: B12855839
M. Wt: 244.40 g/mol
InChI Key: MSXQNPGCJIQANM-UHFFFAOYSA-N
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Description

6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is a chemical compound characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to an oxan-3-one structure. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the formation of complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting TBDMS-protected intermediate is then subjected to further reactions to form the desired oxan-3-one structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like TBDMS is crucial in large-scale synthesis to prevent unwanted side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxan-3-one structure to alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the TBDMS group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.

Scientific Research Applications

6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The TBDMS group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions in the molecule. The compound can be deprotected under mild conditions, revealing the free hydroxyl group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[(Tert-butyldimethylsilyl)oxy]methyl}oxan-3-one is unique due to its specific structure, which combines the stability of the TBDMS group with the reactivity of the oxan-3-one moiety. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are required.

Properties

Molecular Formula

C12H24O3Si

Molecular Weight

244.40 g/mol

IUPAC Name

6-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-one

InChI

InChI=1S/C12H24O3Si/c1-12(2,3)16(4,5)15-9-11-7-6-10(13)8-14-11/h11H,6-9H2,1-5H3

InChI Key

MSXQNPGCJIQANM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)CO1

Origin of Product

United States

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